N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 941895-16-5
VCID: VC4308974
InChI: InChI=1S/C24H20FN3O2/c1-14-10-15(2)12-17(11-14)23(29)27-22-13-18(8-9-20(22)25)28-16(3)26-21-7-5-4-6-19(21)24(28)30/h4-13H,1-3H3,(H,27,29)
SMILES: CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C
Molecular Formula: C24H20FN3O2
Molecular Weight: 401.441

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide

CAS No.: 941895-16-5

Cat. No.: VC4308974

Molecular Formula: C24H20FN3O2

Molecular Weight: 401.441

* For research use only. Not for human or veterinary use.

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide - 941895-16-5

Specification

CAS No. 941895-16-5
Molecular Formula C24H20FN3O2
Molecular Weight 401.441
IUPAC Name N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,5-dimethylbenzamide
Standard InChI InChI=1S/C24H20FN3O2/c1-14-10-15(2)12-17(11-14)23(29)27-22-13-18(8-9-20(22)25)28-16(3)26-21-7-5-4-6-19(21)24(28)30/h4-13H,1-3H3,(H,27,29)
Standard InChI Key CJQBRODDHSZIGA-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C

Introduction

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,5-dimethylbenzamide is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This compound combines:

  • A quinazolinone core: Known for biological activity.

  • A fluorinated phenyl group: Often added to enhance metabolic stability and bioavailability.

  • A dimethylbenzamide moiety: Commonly associated with improved lipophilicity.

Structural Features and Implications

FeatureDetails
Quinazolinone CoreProvides potential for enzyme inhibition and receptor binding.
Fluorine SubstitutionEnhances molecular stability and may improve binding affinity to targets.
Dimethylbenzamide GroupIncreases hydrophobicity, aiding membrane permeability.

Potential Applications

Based on its structure, this compound may have applications in:

  • Anticancer Research

    • Quinazolinones are known to inhibit tyrosine kinases or DNA synthesis in cancer cells.

    • The fluorine atom could enhance selectivity for cancer-related enzymes.

  • Antimicrobial Activity

    • Benzamide derivatives often show antimicrobial properties by disrupting bacterial cell walls or proteins.

  • Anti-inflammatory Potential

    • Fluorinated compounds are sometimes explored for their ability to modulate inflammatory pathways.

Hypothetical Synthesis Pathway

The synthesis of this compound would likely involve:

  • Preparation of the quinazolinone core through cyclization of anthranilic acid derivatives.

  • Introduction of the fluorophenyl group via electrophilic substitution or coupling reactions.

  • Attachment of the dimethylbenzamide moiety through amidation reactions.

Future Research Directions

To fully understand its properties, the following studies are recommended:

  • Spectroscopic Characterization: Using NMR, IR, and mass spectrometry to confirm structure.

  • Biological Assays: Screening for anticancer, antimicrobial, or anti-inflammatory activities.

  • Molecular Docking Studies: Predicting interactions with biological targets.

  • Pharmacokinetics: Assessing solubility, stability, and bioavailability.

If more specific data becomes available from reliable sources, a detailed article including experimental findings can be developed. Let me know if you need further assistance!

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